Benzenamine, 2-nitro-4-(phenylethynyl)-
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Overview
Description
Benzenamine, 2-nitro-4-(phenylethynyl)- is an organic compound with a complex structure that includes a benzenamine core substituted with a nitro group at the second position and a phenylethynyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-nitro-4-(phenylethynyl)- typically involves a multi-step process. One common method starts with the nitration of benzenamine to introduce the nitro group. This is followed by a Sonogashira coupling reaction to attach the phenylethynyl group. The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-nitro-4-(phenylethynyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of new substituents on the aromatic ring, depending on the reagents used.
Scientific Research Applications
Benzenamine, 2-nitro-4-(phenylethynyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Benzenamine, 2-nitro-4-(phenylethynyl)- involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenylethynyl group can enhance binding affinity to hydrophobic pockets in proteins. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-nitro-N-phenyl-: Similar structure but lacks the phenylethynyl group.
Benzenamine, 4-ethoxy-2-nitro-: Contains an ethoxy group instead of a phenylethynyl group.
Uniqueness
The phenylethynyl group, in particular, enhances its utility in materials science and medicinal chemistry .
Properties
CAS No. |
120703-28-8 |
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Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-nitro-4-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C14H10N2O2/c15-13-9-8-12(10-14(13)16(17)18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,15H2 |
InChI Key |
ONZAGAYCLKFGFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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